(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2,2-dichloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a complex organic compound with significant applications in medicinal chemistry. It has the molecular formula and a molecular weight of approximately 461.3 g/mol. This compound is recognized as a key intermediate in the synthesis of tadalafil, a well-known phosphodiesterase type-5 inhibitor used primarily for treating erectile dysfunction .
The compound is classified under the category of chiral standards and is commonly utilized in pharmaceutical research and development. Its chemical structure features a pyridoindole core, which is characteristic of several biologically active compounds. The compound can be identified by its CAS number 171752-68-4 and has been documented in various chemical databases such as PubChem and ChemicalBook .
The synthesis of (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2,2-dichloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of appropriate pyridoindole derivatives with benzo[d][1,3]dioxole and dichloroacetyl derivatives under controlled conditions to ensure high yields of the desired stereoisomer.
The synthesis often requires the use of solvents such as dichloromethane or ethanol and may involve catalysts to facilitate the reaction. High-performance liquid chromatography (HPLC) is frequently employed to monitor the progress of the reaction and to purify the final product from any impurities or by-products produced during synthesis .
The molecular structure of (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2,2-dichloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate can be represented using various structural formulas:
The compound participates in various chemical reactions typical for indole derivatives. These include nucleophilic substitutions and cyclization reactions that can modify its functional groups for further applications. For instance:
Such reactions are critical for synthesizing derivatives that may have improved pharmacological properties or reduced side effects compared to original compounds like tadalafil .
As an intermediate in the synthesis of tadalafil, (1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2,2-dichloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate acts primarily by inhibiting phosphodiesterase type 5. This inhibition leads to increased levels of cyclic guanosine monophosphate within smooth muscle cells in the corpus cavernosum during sexual stimulation.
This mechanism results in vasodilation and increased blood flow to the penis, facilitating erections. The compound's structure contributes to its potency and selectivity for phosphodiesterase type 5 over other phosphodiesterases .
The compound typically appears as a solid with a purity level around 95%. It has a melting point that varies depending on the specific formulation but generally falls within a range conducive for pharmaceutical applications.
Key chemical properties include:
These properties are essential for its handling during synthesis and storage in pharmaceutical contexts .
(1R,3R)-Methyl 1-(benzo[d][1,3]dioxol-5-yl)-2-(2,2-dichloroacetyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate has several notable applications:
This compound exemplifies how complex organic molecules can serve multiple roles within medicinal chemistry and pharmacology. Its ongoing research continues to uncover new potential applications that may enhance therapeutic strategies against various diseases.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4